Deferitazole is an iron chelator. It has been used in trials studying the treatment and basic science of Beta-thalassemia, Hepatic Impairment, Impaired Renal Function, Transfusional Iron Overload, and Iron Overload Due to Repeated Red Blood Cell Transfusions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
DPA-714 is a selective ligand for the translocator protein (TSPO) currently under evaluation for several clinical applications.It is also a PET tracer binding the TSPO receptor and highly expressed in myeloid cells.
DP-b99 is a newly developed lipophilic, cell permeable derivative of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), that is under development as a neuroprotectant for the potential treatment of stroke, head trauma and neurological damage associated with coronary artery bypass graft.
Dp44mT is an iron chelator with antiproliferative effects. It inhibits in vitro proliferation of SK-N-MC neuroepithelioma, SK-Mel-28 melanoma, and MCF-7 breast cancer cells (IC50s = 30, 60, and 60 nM, respectively) but not of normal MRC-5 fibroblasts (IC50 = >25 µM). Dp44mT increases mobilization of 59Fe from SK-N-MC cells and M109 mouse lung carcinoma cells when used at concentrations of 25 and 1 µM, respectively. It dose-dependently increases apoptosis in M109 cells in vitro. Dp44mT (2.5 µM) increases expression of the metastasis suppressor protein NDRG1 in the DU145 and PC3 human prostate cancer cell lines to a greater degree than normal prostate epithelial cells (PrECs), while also increasing expression of the tumor suppressor protein PTEN in both DU145 cells and normal PrECs. Dp44mT also enhances cytotoxicity in several multidrug resistant human cancer cell lines following transport to lysosomes by P-glycoprotein. Dp44mT (0.4 mg/kg) inhibits M109 tumor growth in mice, reducing tumor weight to 47% of control. It also reduces tumor size and weight in an oral squamous cell carcinoma mouse xenograft model when administered at a dose of 0.5 mg/kg. Dp44mT is an iron chelator, possessing DNA-damaging activity mediated by top2a inhibition.
DPC-082 is a reverse transcriptase inhibitor potentially for the treatment of HIV infection. DPC-082 exhibits low-nanomolar potency toward wild-type virus, K103N and L100I single-mutation variants, and multiplies amino acid-substituted HIV type 1 mutants.
DPC-423 is a factor Xa inhibitor potentially for the treatment of thrombosis. In vivo and in vitro studies with the synthetic oxime intermediate from DPC-423 showed an adduct identical to the one isolated from the bile of rats dosed with DPC-423. This supported the intermediacy of an aldoxime as a precursor to the GSH adducts. It is postulated that the benzylamine moiety of DPC-423 (and its analogues) is oxidized to a hydroxylamine, which is subsequently converted to a nitroso intermediate. Subsequent rearrangement of the nitroso leads to an aldoxime which in turn is metabolized by P450 to a reactive intermediate. The formation of oxime from DPC-423 (and its analogues) was found to be mediated by rat CYP 3A1/2, which were also responsible for converting the oxime to the GSH trappable reactive intermediate.